DavePhos acts as a ligand, a molecule that binds to a metal center in a catalyst complex. This complex then facilitates various chemical reactions by lowering the activation energy required for the reaction to occur. DavePhos is particularly effective in reactions involving:
DavePhos offers several advantages over other commonly used ligands:
Researchers are continuously exploring new applications for DavePhos and its derivatives. This ongoing research focuses on:
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly referred to as DavePhos, is a significant organophosphorus compound characterized by its unique molecular structure. With the molecular formula and a molecular weight of approximately 393.54 g/mol, it features a biphenyl core substituted with a dicyclohexylphosphino group and a dimethylamino group. This compound is primarily utilized as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are essential for forming carbon-carbon and carbon-nitrogen bonds in organic synthesis .
These reactions typically employ palladium catalysts, aryl halides, and various bases under mild conditions (often at room temperature or slightly elevated temperatures) to facilitate the desired transformations.
Beyond its chemical applications, 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl exhibits notable biological activities. It acts as an inhibitor of bromodomain-containing proteins, which are implicated in various diseases including cancer. By binding covalently to the ATP site of bromodomains, it selectively inhibits their function, demonstrating potential therapeutic applications . Additionally, it has been shown to interact with Toll-like receptor 4, influencing cytokine signaling pathways and potentially acting as a growth regulator .
The synthesis of 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl typically involves the coupling of cyclohexylphosphine with N,N-dimethylaminobiphenyl. This process usually requires palladium catalysts alongside specific ligands to promote efficient coupling reactions. In industrial settings, similar methodologies are applied but optimized for higher yields and purity to meet commercial standards .
What sets 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl apart from these similar compounds is its unique combination of steric and electronic properties due to its cyclohexyl and dimethylamino substituents. This structural configuration enhances its selectivity and efficiency in catalyzing cross-coupling reactions, making it a preferred choice among chemists for complex organic syntheses .
Research indicates that 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl's interaction with bromodomains is selective and significant for therapeutic development. Its binding affinity suggests that it could serve as a lead compound for designing new inhibitors targeting bromodomain-related pathways in cancer therapy . Furthermore, its role in modulating immune responses through Toll-like receptor interactions highlights its potential in immunological applications .
Several compounds share structural similarities with 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl. These include:
Compound Name | Structure Characteristics |
XLogP3 6.9
UNII
9877ONU78F
GHS Hazard Statements
Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.77%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (98.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
213697-53-1
Wikipedia
2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine
Dates
Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
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